molecular formula C21H18N2O2S B2493135 4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide CAS No. 1448133-71-8

4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B2493135
CAS No.: 1448133-71-8
M. Wt: 362.45
InChI Key: QHUSCNMNUCBHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzyloxy group, a thiophen-2-ylmethyl group, and an indole-2-carboxamide group . These groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticholinesterase Activity

  • Some indole derivatives have been synthesized and tested for their anticholinesterase activity. It was found that the introduction of benzyloxy moiety can improve anti-AChE activity. This is significant for potential treatments of diseases like Alzheimer's where cholinesterase inhibitors are used (Ghanei-Nasab et al., 2016).

Antimicrobial Properties

  • The synthesis of thiophene-2-carboxamides and their antimicrobial evaluation have been investigated. This research contributes to the understanding of the potential use of these compounds in combating microbial infections (Talupur et al., 2021).

Spectroscopic and X-ray Analysis

  • The spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a compound similar in structure, has been carried out. This analysis is crucial for understanding the molecular structure and potential applications of these compounds in medicinal chemistry (Al-Ostoot et al., 2019).

Synthesis and Characterization

  • The synthesis and characterization of various newer 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides have been described. These compounds are important intermediates for the synthesis of pharmacologically active compounds (Jain et al., 2005).

Molecular Docking Studies

  • Molecular docking studies have been performed to understand the potential binding and interaction of these compounds with biological targets. Such studies are essential for drug discovery and development (Cakmak et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promise in preliminary tests, further studies could be conducted to optimize its properties and evaluate its potential applications .

Properties

IUPAC Name

4-phenylmethoxy-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-21(22-13-16-8-5-11-26-16)19-12-17-18(23-19)9-4-10-20(17)25-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUSCNMNUCBHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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